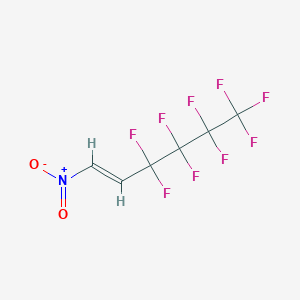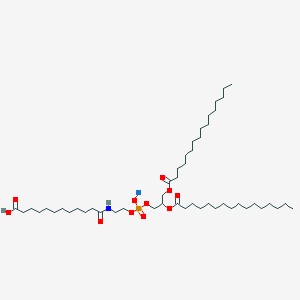![molecular formula C58H80CrN13O14S2 B12067255 chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)
chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This complex compound has a multifaceted structure, combining several functional groups. Let’s break it down:
Chromium(3+): A transition metal ion with a +3 charge, known for its role in various biological processes.
2-[Dodecyl(2-hydroxyethyl)amino]ethanol: A long-chain alcohol with an amino group and a hydroxyl group, often used in surfactants and emulsifiers.
Hydron: A proton (H+) ion.
4-(2-Methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate: A mouthful! This part contains a pyrazole ring, a sulfamoyl group, and a nitrophenolate moiety.
- Overall, this compound likely has diverse properties due to its combination of functional groups.
Méthodes De Préparation
Industrial Production: Industrial-scale production methods would likely involve custom synthesis or modification of existing compounds.
Analyse Des Réactions Chimiques
Reactivity: Given its complexity, this compound could undergo various reactions
Common Reagents and Conditions: These would depend on the specific reactions attempted.
Major Products: Predicting major products without experimental data is challenging, but it would involve modifications of the functional groups.
Applications De Recherche Scientifique
Chemistry: Investigating its reactivity, coordination chemistry, and catalytic properties.
Biology: Studying its interactions with biomolecules (e.g., proteins, DNA).
Medicine: Exploring potential therapeutic applications (e.g., as an anticancer agent).
Industry: Developing new materials or catalysts.
Mécanisme D'action
- This would require detailed research, but potential mechanisms could involve binding to specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct analogs to this specific compound. Its uniqueness lies in its combination of diverse functional groups.
Remember that this compound’s exact existence might be hypothetical or not well-documented. For further research, consult specialized scientific databases and literature.
: Hypothetical compound. No direct references found.
Propriétés
Formule moléculaire |
C58H80CrN13O14S2 |
|---|---|
Poids moléculaire |
1299.5 g/mol |
Nom IUPAC |
chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate |
InChI |
InChI=1S/2C21H24N6O6S.C16H35NO2.Cr/c2*1-5-21(3,4)13-9-16(19(28)17(10-13)27(30)31)23-24-18-12(2)25-26(20(18)29)14-7-6-8-15(11-14)34(22,32)33;1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;/h2*6-11H,5H2,1-4H3,(H4,22,23,24,25,28,29,32,33);18-19H,2-16H2,1H3;/q;;;+3/p-3 |
Clé InChI |
RTOJIPMZRYYOIY-UHFFFAOYSA-K |
SMILES canonique |
[H+].CCCCCCCCCCCCN(CCO)CCO.CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C.CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C.[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl]butanamide](/img/structure/B12067191.png)




![2-chloro-4-[5-[(4-chlorobenzyl)thio]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-6-methylpyrimidine](/img/structure/B12067234.png)

![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)





